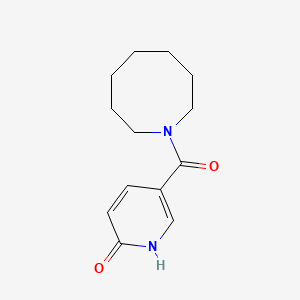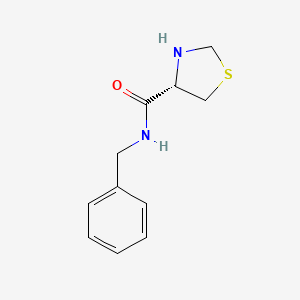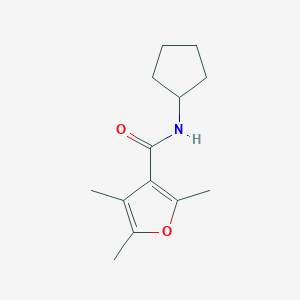
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is widely used in scientific research for its potential therapeutic applications in various medical conditions.
Mechanism of Action
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide exerts its pharmacological effects by binding to and blocking the 5-HT3 receptors, which are located in the central and peripheral nervous systems. This results in the inhibition of serotonin-mediated neurotransmission, leading to a decrease in nausea and vomiting, as well as other physiological effects.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of serotonin-mediated neurotransmission, the reduction of gastric acid secretion, and the modulation of the immune system. It has also been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has several advantages for use in lab experiments, including its high selectivity and potency for the 5-HT3 receptor, as well as its ability to cross the blood-brain barrier. However, its short half-life and potential for off-target effects can limit its use in certain experimental settings.
Future Directions
There are several future directions for the use of 2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide in scientific research. One potential area of investigation is its use in the treatment of Alzheimer's disease, where it has been shown to have neuroprotective effects. Another area of interest is its potential use in the treatment of depression, where it has been shown to have antidepressant effects. Additionally, further research is needed to fully understand the mechanism of action of 2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide and its potential for use in other medical conditions.
Synthesis Methods
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide can be synthesized using a variety of methods, including the reaction of furan-3-carboxylic acid with 2,4,5-trimethyl-1-piperidinol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 2-propanol and hydrochloric acid to yield 2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide.
Scientific Research Applications
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and depression. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-10(2)18-8-6-14(7-9-18)17-16(19)15-11(3)12(4)20-13(15)5/h10,14H,6-9H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTRTFLSSVUWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2CCN(CC2)C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)


![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)

